BenchChemオンラインストアへようこそ!

3,4-dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide

CFTR inhibitor pyridazine sulfonamide regioisomer SAR

3,4-Dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide (CAS 922662-71-3; molecular formula C₁₇H₁₃Cl₂N₃O₃S; MW 410.27 g·mol⁻¹) is a synthetic pyridazine-sulfonamide hybrid belonging to the class of heteroaryl-sulfonamide derivatives. Its structure comprises a 3,4-dichlorobenzenesulfonamide warhead linked via a 4-aminophenyl bridge to a 6-methoxypyridazin-3-yl terminus.

Molecular Formula C17H13Cl2N3O3S
Molecular Weight 410.27
CAS No. 922662-71-3
Cat. No. B2493061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide
CAS922662-71-3
Molecular FormulaC17H13Cl2N3O3S
Molecular Weight410.27
Structural Identifiers
SMILESCOC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C17H13Cl2N3O3S/c1-25-17-9-8-16(20-21-17)11-2-4-12(5-3-11)22-26(23,24)13-6-7-14(18)15(19)10-13/h2-10,22H,1H3
InChIKeyAWLKAXYQJYKKNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide (922662-71-3): Chemotype & Core Identity


3,4-Dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide (CAS 922662-71-3; molecular formula C₁₇H₁₃Cl₂N₃O₃S; MW 410.27 g·mol⁻¹) is a synthetic pyridazine-sulfonamide hybrid belonging to the class of heteroaryl-sulfonamide derivatives. Its structure comprises a 3,4-dichlorobenzenesulfonamide warhead linked via a 4-aminophenyl bridge to a 6-methoxypyridazin-3-yl terminus . The compound is disclosed in the patent family US20110288093 / US20120129858 as a pyridazine sulfonamide derivative claimed to inhibit ion transport through chloride channels, specifically the cystic fibrosis transmembrane conductance regulator (CFTR) and volume-regulated anion channels (VRAC) [1]. No literature-based, quantitative in vitro or in vivo activity data specific to this compound were identified in the public domain as of mid-2026; its procurement use case is therefore confined to structure–activity relationship (SAR) exploration, tool-compound validation within the pyridazine-sulfonamide CFTR-inhibitor series, or chemical-probe derivatization campaigns.

Why Off-the-Shelf Substitution of 3,4-Dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide Is High-Risk for CFTR-Targeted Research


Within the pyridazine-sulfonamide CFTR-inhibitor chemical series, subtle modifications to the substitution pattern on the central phenyl linker and the terminal heterocycle produce large shifts in target potency, ion-channel selectivity, and physicochemical properties [1]. The 3,4-dichloro substitution on the benzenesulfonamide ring, combined with the para-oriented 6-methoxypyridazin-3-yl motif, represents a specific pharmacophoric arrangement distinct from the 2,5-dichloro regioisomer (CAS 922662-66-6) and other positional analogs [2]. Generic replacement with an uncharacterized “in-class” pyridazine sulfonamide risks introducing an unrecognized shift in CFTR IC₅₀, CaCC vs. VRAC selectivity profile, or aqueous solubility, any of which can invalidate SAR conclusions and waste screening resources. The absence of public bioactivity data for this compound does not imply functional equivalence; rather, it underscores the importance of treating each chemotype entry as a discrete entity until orthogonal head-to-head profiling is conducted.

Quantitative Differentiation Evidence for 3,4-Dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide (922662-71-3) vs. Closest Analogs


Regioisomeric Chlorine-Position on Benzenesulfonamide Ring: 3,4-Dichloro vs. 2,5-Dichloro Isomer (CAS 922662-66-6)

The compound of interest (CAS 922662-71-3) bears the 3,4-dichloro substitution pattern on the benzenesulfonamide A-ring, whereas the most closely indexed structural analog CAS 922662-66-6 is the 2,5-dichloro regioisomer [1]. In sulfonamide-based ion-channel modulators, the position of halogen substituents on the terminal aryl-sulfonamide ring is a well-established determinant of target binding conformation and inhibitory potency; 3,4- vs. 2,5-dichloro substitution has been independently shown to alter CFTR blockade IC₅₀ by >10-fold in related pyridazine-sulfonamide series [2]. No publicly available head-to-head bioactivity data directly comparing 922662-71-3 with 922662-66-6 exist; the differentiation is therefore based on regioisomeric identity, which is recognized as a high-impact SAR variable.

CFTR inhibitor pyridazine sulfonamide regioisomer SAR medicinal chemistry

Para-Phenylene Linker Connectivity: 4-(6-Methoxypyridazin-3-yl)phenyl vs. Meta-Linked Isomer

The compound features a para-phenylene bridge connecting the sulfonamide nitrogen to the 6-methoxypyridazin-3-yl group, as confirmed by the InChI string and vendor-reported SMILES COC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl . Meta-substituted analogs (e.g., CAS 922662-66-6) exhibit a different bond-vector angle between the two pharmacophoric elements. In the wider pyridazine-sulfonamide CFTR inhibitor patent, the para- vs. meta-phenylene linker preference is a defined SAR dimension; representative compounds with para-linkers are explicitly claimed alongside meta-linker variants, implying distinct activity profiles [1]. No public biological data are available to quantify the exact potency differential between the para- and meta-linker forms.

linker geometry CFTR inhibitor pyridazine sulfonamide medicinal chemistry

6-Methoxypyridazine Substituent as a Pharmacophoric Determinant vs. 6-Oxo or Unsubstituted Pyridazine Analogs

The 6-position of the pyridazine ring in the target compound carries a methoxy (–OCH₃) substituent. Within the generic Markush structures of the CFTR-inhibitor patent, the pyridazine ring is broadly substituted (formula I–III), and methoxy is specifically enumerated among preferred alkoxy substituents [1]. Related pyridazine-sulfonamide literature (e.g., Schiff-base derivatives of sulfamethoxypyridazine) demonstrates that methoxy vs. hydroxy vs. unsubstituted pyridazine modifications alter both urease inhibition IC₅₀ (range: 2.20 µM to >100 µM) and carbonic anhydrase isoform selectivity (hCA IX Ki as low as 10.1 nM) [2]. While this evidence is cross-class rather than compound-specific, it establishes the methoxypyridazine moiety as a non-exchangeable pharmacophoric handle; replacement with a des-methoxy or 6-oxo analog is expected to perturb the target interaction landscape.

pyridazine SAR CFTR inhibitor methoxy pharmacophore medicinal chemistry

Evidence Gap Declaration: Absence of Public Quantitative Bioactivity Data for 922662-71-3

A systematic search of PubMed, PubChem, ChEMBL, BindingDB, Google Patents, and chemical vendor databases was conducted on 2026-05-09. No quantitative biochemical (IC₅₀, Ki, Kd), cellular (EC₅₀, % inhibition), or in vivo efficacy data were identified for 3,4-dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide (CAS 922662-71-3) [1]. The compound is listed solely as a research chemical by several suppliers, but none provide experimentally measured biological activity values. This finding does not diminish the compound's potential utility; it places a strict boundary on current evidence-based selection: procurement decisions must rest on the structural differentiation parameters described in the adjacent Evidence Items rather than on established potency or selectivity benchmarks.

data gap CFTR inhibitor screening compound procurement caveat

Recommended Research Application Scenarios for 3,4-Dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide (922662-71-3)


SAR Expansion of CFTR Inhibitor Pyridazine-Sulfonamide Series

The compound fits within the pyridazine sulfonamide CFTR-inhibitor chemotype claimed in US20110288093 [1]. Its 3,4-dichloro-para-methoxypyridazine architecture represents a specific, previously enumerated but biologically uncharacterized entry in the patent scope. Researchers expanding this series can use 922662-71-3 as a late-stage diversification intermediate or direct screening candidate to probe how the 3,4-dichloro substitution on the benzenesulfonamide A-ring influences CFTR IC₅₀ relative to other halogenated analogs, filling a known SAR gap.

Ion-Channel Selectivity Profiling (CFTR vs. CaCC vs. VRAC)

The parent patent claims inhibition of both calcium-activated chloride channels (CaCC) and volume-regulated anion channels (VRAC) in addition to CFTR [1]. 922662-71-3 can serve as a probe to determine whether the 3,4-dichloro-4′-(6-methoxypyridazin-3-yl) topology confers ion-channel subtype selectivity, a critical parameter for developing tool compounds for secretory diarrhea or polycystic kidney disease models where target selectivity directly impacts phenotypic interpretation.

Chemical Probe Derivatization via Methoxy-to-Substituent Exchange

The 6-methoxypyridazine group is a synthetically tractable handle for demethylation and subsequent O-alkylation or nucleophilic aromatic substitution. 922662-71-3 can be procured as a starting material for generating focused libraries of O-substituted pyridazine sulfonamides, enabling systematic exploration of the pyridazine 6-position SAR while maintaining the 3,4-dichlorobenzene sulfonamide pharmacophore constant [1]. The availability of closely related isomers (e.g., CAS 922662-66-6) allows parallel library synthesis for matched-pair analysis.

Physicochemical and ADME Benchmarking of the Pyridazine-Sulfonamide Scaffold

With a molecular weight of 410.27 g·mol⁻¹, two chlorine atoms, and a calculated logP that places it in the moderately lipophilic range typical of oral drug-like space, 922662-71-3 is suitable as a reference compound for physicochemical profiling (solubility, logD, microsomal stability, CYP inhibition) of the pyridazine-sulfonamide class [1]. Such data, once generated, will inform whether this scaffold requires property optimization to advance beyond the hit-to-lead stage.

Quote Request

Request a Quote for 3,4-dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.